Nafiverine
Description
Contemporary Research Relevance of Nafiverine Analogues Contemporary academic research continues to explore the potential of compounds related to this compound, often referred to as analoguesresearchgate.net. The interest in this compound analogues stems from the desire to identify compounds with potentially improved efficacy, specificity, or pharmacokinetic properties. This compound is a direct diacylated derivative of 1,4-bis(2-hydroxyethyl)piperazine (Pipa)researchgate.netresearchgate.net. This relationship makes Pipa a compound of interest as a substrate for the synthesis of novel bioactive compounds, including potential antispasmodic agentsresearchgate.netresearchgate.net. Research in this area involves the synthesis of new chemical entities structurally related to this compound and the evaluation of their biological activitiesresearchgate.net. While detailed contemporary research findings specifically on this compound analogues are not extensively detailed in the provided search results beyond its relationship to Pipa, the general approach in pharmacological research involves synthesizing and studying analogues to understand structure-activity relationships and identify promising candidates for further investigationmdpi.com. The exploration of such analogues is a standard practice in medicinal chemistry and pharmacology to optimize the properties of lead compounds.
Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈N₂O₄ | nih.govncats.iodrugfuture.com |
| Molecular Weight | 538.68 g/mol | nih.govncats.iodrugfuture.com |
| CAS Registry Number | 5061-22-3 | nih.govmedchemexpress.cndrugfuture.com |
| PubChem CID | 21137 | nih.gov |
| Description | Synthetic antispasmodic | ncats.iomedchemexpress.commedchemexpress.com |
| Activity | High myolytic activity on smooth muscles | ncats.iomedchemexpress.commedchemexpress.com |
Detailed Research Findings:
Early research on this compound investigated its stability, absorption, excretion, and distribution in animal models researchgate.netnih.govmedchemexpress.cn. A study in 1975 examined the stability of this compound in aqueous solution and rabbit plasma researchgate.netnih.govmedchemexpress.cn. This research also quantitatively determined this compound metabolites in blood, bile, and urine researchgate.netnih.govmedchemexpress.cn. A specific metabolite, N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine, was identified as a new compound, and its synthesis was described researchgate.netnih.govmedchemexpress.cn. The study also noted that the effectiveness of intramuscular administration of this compound was comparable to intravenous administration in rabbits researchgate.netnih.govmedchemexpress.cn.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30/h3-16,25-26H,17-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQARCCMWUSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5051-16-1 (di-hydrochloride) | |
| Record name | Nafiverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863486 | |
| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5061-22-3 | |
| Record name | 1,1′-(1,4-Piperazinediyldi-2,1-ethanediyl) bis(α-methyl-1-naphthaleneacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafiverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nafiverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFIVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLT400RC9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Nafiverine
Established Synthetic Routes for Nafiverine
The synthesis of this compound involves multi-step pathways utilizing specific precursor compounds under controlled reaction conditions.
Multi-step Synthetic Pathways
A manufacturing process for this compound has been described involving the reaction of α-methyl-1-naphthylacetic acid with thionyl chloride. This step yields α-methyl-1-naphthyl acetyl chloride. chemicalbook.com Subsequently, this acetyl chloride is reacted with N,N'-di-(β-hydroxyethyl)-piperazine (1,4-bis(2-hydroxyethyl)piperazine). chemicalbook.comresearchgate.net This reaction sequence leads to the formation of this compound. chemicalbook.com
Another reported synthesis involves the preparation of a this compound metabolite, N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine, which also provides insight into the chemical transformations involved in generating the this compound structure. The synthesis of this metabolite is described in literature focusing on the stability and metabolic fate of this compound. researchgate.netnih.gov
Precursor Compounds and Reaction Conditions
Key precursor compounds in the synthesis of this compound include α-methyl-1-naphthylacetic acid and N,N'-di-(β-hydroxyethyl)-piperazine (1,4-bis(2-hydroxyethyl)piperazine). chemicalbook.comresearchgate.net
In one established route, α-methyl-1-naphthylacetic acid is refluxed with thionyl chloride for a period, such as 3 hours. chemicalbook.com The excess thionyl chloride is then removed under reduced pressure, and the resulting α-methyl-1-naphthyl acetyl chloride can be isolated by distillation under reduced pressure. chemicalbook.com
The subsequent reaction involves N,N'-di-(β-hydroxyethyl)-piperazine, sodium bicarbonate, and α-methyl-1-naphthyl acetyl chloride in an anhydrous solvent, such as acetonitrile. chemicalbook.com This mixture is refluxed with stirring, for instance, for 5 hours. chemicalbook.com After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude ester, this compound. chemicalbook.com The hydrochloride salt of this compound can be prepared by dissolving the ester in absolute ethanol (B145695) and treating the solution with anhydrous gaseous hydrogen chloride. chemicalbook.com
The reaction conditions, including the use of refluxing temperatures and specific solvents like anhydrous acetonitrile, are crucial for the successful coupling of the precursors and formation of the ester linkages characteristic of this compound. chemicalbook.com
Here is a summary of a reported synthetic step:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield |
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Here is a summary of another reported synthetic step:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |
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Exploration of Synthetic Variations and Analogues
While specific detailed information on extensive synthetic variations and the exploration of this compound analogues is limited in the provided context, the general principles of chemical synthesis allow for the potential generation of related compounds. The core structure of this compound, featuring a piperazine (B1678402) ring esterified with naphthylpropanoic acid moieties, suggests avenues for variation.
Modification of the naphthyl group, the propanoate linker, or the piperazine ring could lead to the synthesis of analogues with altered chemical and potentially biological properties. The development of alternative synthetic procedures for related compounds, such as naftifine (B1207962) and its analogues, often involves key steps like Mannich-type reactions or coupling reactions, indicating potential strategies for exploring this compound variations. nih.govnih.gov
The concept of structure-activity relationships (SAR) inherently drives the exploration of synthetic variations to understand how changes in chemical structure impact biological activity. nih.govwikipedia.orgdrugdesign.org While specific this compound SAR studies focusing on synthetic variations were not extensively detailed, the synthesis of analogues is a standard approach in medicinal chemistry to identify compounds with improved properties.
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization strategies are employed in SAR studies to systematically modify specific functional groups within a molecule to understand their contribution to biological activity. wikipedia.orgdrugdesign.org For this compound, potential derivatization strategies could target the ester linkages, the piperazine nitrogen atoms, or the naphthyl rings.
Modifications of the ester groups could involve hydrolysis to the parent alcohol and carboxylic acid or transesterification with different alcohols or acids. Alterations to the piperazine nitrogens could include alkylation or acylation reactions. The naphthyl rings could be subjected to electrophilic aromatic substitution or other reactions to introduce various substituents.
The synthesis of a known metabolite of this compound, N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine, which involves the hydrolysis of one of the ester linkages, serves as an example of a structural modification that can occur and could be intentionally replicated as a derivatization strategy for SAR. researchgate.netnih.gov
General derivatization techniques in chemical analysis, such as silylation, esterification, and acylation, are used to alter the properties of compounds, like volatility or detectability, for analytical purposes. youtube.com While these techniques are primarily for analysis, the underlying chemical reactions can sometimes be adapted for synthetic derivatization in SAR studies to create new analogues with modified functional groups.
Molecular and Cellular Mechanisms of Action of Nafiverine
Investigation of Myolytic Activity at the Cellular Level
The reported high myolytic activity of nafiverine suggests that it acts directly on smooth muscle cells to induce relaxation. medchemexpress.commedchemexpress.commedchemexpress.com While the precise cellular targets and pathways involved in this myolytic effect are not explicitly detailed in the search results, the relaxation of smooth muscle is typically mediated by mechanisms that reduce intracellular calcium levels or decrease the sensitivity of the contractile apparatus to calcium. Further research would be required to elucidate the specific cellular events triggered by this compound that lead to smooth muscle relaxation.
Exploration of Potential Receptor and Ion Channel Interactions
Compounds with structures similar to this compound are known to interact with receptors and ion channels, thereby modulating physiological responses. ontosight.ai Ion channels are integral membrane proteins that play a crucial role in regulating the flow of ions across cell membranes, influencing cellular excitability and function, including muscle contraction and relaxation. kenhub.comcuny.edufrontiersin.org Receptor-receptor interactions at the cell membrane can also serve as an integrative mechanism in nerve cells, modifying the characteristics of receptors for other signaling molecules. nih.gov
Given this compound's myolytic activity, it is plausible that its mechanism involves interaction with ion channels critical for smooth muscle tone, such as calcium channels, potassium channels, or sodium channels. kenhub.comfrontiersin.org Modulation of these channels could alter ion flux and subsequently affect the contractile state of smooth muscle cells. Additionally, interactions with specific receptors on smooth muscle cells or associated neurons could contribute to its antispasmodic effects. nih.govgoogleapis.com However, specific data detailing this compound's binding affinities or functional effects on identified receptors or ion channels were not found within the provided search results.
Structure Activity Relationship Sar Studies of Nafiverine and Analogues
Identification of Key Pharmacophoric Elements
Pharmacophoric elements represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific spatial orientation. While the general concept of pharmacophores is well-established in SAR studies, specific research detailing the key pharmacophoric elements critical for Nafiverine's biological activity was not identified in the conducted searches.
Impact of Structural Modifications on Biological Activity Profiles
Structural modifications of a lead compound or its analogues are routinely performed in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. By systematically altering different parts of the molecule – such as adding or removing functional groups, changing the length or flexibility of linkers, or modifying ring systems – researchers can probe the sensitivity of the biological target to specific structural features. This compound is described as a direct diacylated derivative of Pipa, indicating that acylation is a structural modification relevant to its synthesis and relationship with a precursor compound. However, detailed research findings specifically outlining the impact of various structural modifications on this compound's biological activity profile were not found in the search results. General principles suggest that such modifications can significantly influence a compound's effectiveness.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical and statistical models to correlate structural descriptors of compounds with their biological activities. These models aim to predict the activity of new, untested compounds based on their structural features, thereby guiding the design of novel analogues. QSAR approaches can involve various molecular descriptors, including physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) and topological indices. While QSAR is a widely used technique in drug discovery, specific QSAR modeling approaches and their findings applied directly to this compound were not detailed in the search results. Some results mention this compound in the context of QSAR studies or computational analyses, but without providing the specific models or results.
Computational Chemistry Applications in SAR Analysis
Computational chemistry plays a significant role in modern SAR analysis by providing tools and methods to understand molecular properties, interactions with biological targets, and predict activity. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can offer insights into the preferred conformations of molecules, their binding modes to receptors, and the energy of interaction. These computational approaches complement experimental SAR studies and QSAR modeling. Although computational methods are broadly applied in SAR analysis, specific applications of computational chemistry to analyze the SAR of this compound were not extensively described in the search results.
Preclinical Pharmacological Investigations of Nafiverine in Vitro Focus
In Vitro Assay Development for Myolytic Activity Assessment
Detailed information specifically on the development of in vitro assays for assessing the myolytic activity of Nafiverine was not extensively available in the consulted literature. Generally, the assessment of myolytic activity in vitro involves the use of isolated smooth muscle preparations from various tissues. These preparations are typically mounted in organ baths containing physiological solutions and connected to force transducers to measure changes in tension. Assays often involve inducing contractions with agonists (e.g., acetylcholine, histamine, potassium chloride) and then observing the ability of the test compound, such as this compound, to relax the pre-contracted muscle or inhibit contractions induced by the agonists. The effectiveness is typically quantified by measuring the reduction in tension or the shift in the dose-response curve of the agonist in the presence of the compound. While the specific protocols developed for this compound were not detailed, standard pharmacological techniques for assessing smooth muscle activity would likely be employed googleapis.comjustia.com.
Functional Assays on Isolated Smooth Muscle Preparations
Functional in vitro assays have indicated that this compound exhibits high myolytic activity on the smooth muscles of several tissues, including the ileum, uterus, and coronary vessels medchemexpress.commedchemexpress.com. These findings suggest that this compound can induce relaxation in these specific smooth muscle types. The myolytic effect implies a direct action on the muscle fibers themselves, independent of innervation, although the precise mechanism requires further investigation. While the literature confirms activity on these tissues, detailed dose-response data, comparisons of efficacy and potency across different tissues, or specific experimental conditions for these functional assays were not provided in the available search results medchemexpress.commedchemexpress.comgoogle.comethernet.edu.et.
Cellular Target Engagement Studies
Information regarding detailed cellular target engagement studies specifically for this compound was limited in the consulted sources. This compound is listed within the International Nonproprietary Names (INN) system with stems indicating its classification as an anticholinergic and antispasmodic agent ethernet.edu.etwho.intantibodysociety.orgscribd.com. This classification suggests a potential interaction with cholinergic receptors, particularly muscarinic receptors, which are known to mediate smooth muscle contraction. However, specific in vitro binding data, functional assays demonstrating affinity or activity at particular receptor subtypes, or studies investigating other potential cellular targets responsible for its myolytic effects were not found google.com. Further research would be required to elucidate the precise molecular targets through which this compound exerts its pharmacological effects.
Comparative Pharmacological Profiling of this compound and Related Compounds
Preclinical Metabolic and Distribution Research of Nafiverine
Identification and Characterization of Metabolites in Preclinical Models
Research into the metabolic profile of nafiverine in preclinical models has involved the identification and characterization of its transformation products. In studies conducted in rabbits, metabolites of this compound were quantitatively determined in biological fluids including blood, bile, and urine. uni.lu One specific metabolite was identified and characterized as N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine. uni.lu The synthesis of this newly identified compound was also described. uni.lu
In Vitro Metabolic Stability Studies
Metabolic stability studies conducted in vitro provide an assessment of how readily a compound is metabolized by enzymatic systems, often using liver microsomes or hepatocytes from various species. nih.gov This evaluation helps to predict the rate at which a drug candidate might be cleared from the body. The stability of this compound was investigated in an aqueous solution and in rabbit plasma. uni.lu These in vitro assessments are valuable for understanding the inherent susceptibility of this compound to biotransformation.
Tissue Distribution Studies in Animal Models for Research Purposes
Tissue distribution studies in animal models are conducted to determine the extent and location of a compound's presence throughout the body after administration. These studies help to understand which organs and tissues are exposed to the compound and its metabolites. For this compound, distribution studies were conducted in rabbits and rats as part of the preclinical investigations. uni.lu While the abstract of the cited study indicates that distribution was investigated, specific quantitative data on tissue concentrations in these animal models are not detailed within the abstract. uni.lu General preclinical tissue distribution studies can utilize techniques such as traditional tissue dissection or quantitative whole-body autoradiography (QWBA) to provide quantitative information on drug-related material in tissues.
Advanced Analytical Methodologies for Nafiverine Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a fundamental technique used to separate components within a mixture, making it indispensable for isolating Nafiverine from synthesis mixtures or biological samples and for quantifying its presence. drawellanalytical.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique particularly well-suited for the analysis of non-volatile and polar compounds, which may include this compound or its related substances. drawellanalytical.comlabmanager.com HPLC utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. labmanager.com Separation occurs based on interactions between the analytes and both phases. labmanager.com
HPLC is frequently employed for both qualitative and quantitative analysis. drawellanalytical.com In quantitative analysis, HPLC can accurately measure the concentration of compounds in a sample by comparing chromatographic responses (such as peak areas or heights) to calibration curves generated from known concentrations of standards. labmanager.comdrawellanalytical.com This makes HPLC a valuable tool for quantifying this compound in various matrices. HPLC-UV, which couples HPLC with a UV detector, is a validated analytical method used for the analysis of pharmaceutical compounds. googleapis.comnih.gov
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful separation technique, primarily used for the analysis of volatile and thermally stable compounds. drawellanalytical.comlabmanager.com In GC, the sample is vaporized and transported through a heated column by an inert carrier gas (the mobile phase), such as helium or nitrogen. drawellanalytical.comlabmanager.com Separation is achieved based on the compounds' volatility and their interaction with the stationary phase within the column. drawellanalytical.com
While this compound's volatility would need to be considered, GC methodologies, often coupled with mass spectrometry (GC-MS), are valuable for the analysis of volatile organic compounds and can be applied in various analytical contexts, including the identification and quantification of components in complex mixtures. drawellanalytical.comd-nb.infoijpsonline.com GC is effective for quantitative analysis through the use of calibration curves. drawellanalytical.com
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide crucial information about the structure, identity, and purity of a compound by measuring its interaction with electromagnetic radiation. fiveable.me These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. currenta.deaspect-analytics.com MS is a key method for structural elucidation, particularly when combined with separation techniques like chromatography (LC-MS or GC-MS). ijpsonline.comcurrenta.degithub.io
Different ionization methods, such as Electron Ionization (EI) and Chemical Ionization (CI), can be used in MS. currenta.de EI often results in significant fragmentation, providing valuable data for determining the structure of a substance, while CI is useful for detecting the molecular peak. currenta.de High-resolution mass spectrometers, such as Q-ToF instruments, offer high mass accuracy and resolution, allowing for the determination of elemental composition and the analysis of isotope patterns, further aiding structural elucidation. currenta.de Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis with fragmentation between stages, providing enhanced selectivity and structural information. github.iomsaltd.co.uk MS techniques are also valuable for assessing purity by detecting and identifying impurities based on their unique mass spectra. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. ijpsonline.comfiveable.me It provides information about the environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), which helps in deducing connectivity, functional groups, and stereochemistry. ijpsonline.comfiveable.me
NMR spectroscopy is considered a conclusive method for structural elucidation. ijpsonline.com Techniques such as one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY and HSQC) provide comprehensive insights into molecular structure. d-nb.infoijpsonline.comfiveable.me Quantitative NMR (qNMR) can be used for the direct determination of the absolute moles of a compound, making it a valuable method for purity assessment. nih.govenfanos.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. fiveable.memrclab.com Different chemical bonds and functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint that aids in identification and structural analysis. fiveable.memrclab.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mrclab.comprocess-insights.com This technique is particularly useful for detecting and quantifying compounds that contain chromophores (groups that absorb UV-Vis light), such as conjugated pi systems or aromatic rings. libretexts.orgmsu.edu UV-Vis spectroscopy is commonly used for the quantitative analysis of compounds in solution based on the Beer-Lambert law. process-insights.comeag.com While UV-Vis provides less detailed structural information compared to NMR or MS, it is valuable for determining concentration and can be used in conjunction with techniques like HPLC (HPLC-UV) for quantification and purity assessment. googleapis.comnih.govlibretexts.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21137 |
| 1,4-bis(2-hydroxyethyl)piperazine (Pipa) | 12010 |
| N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine (this compound metabolite) | Not readily available via search, likely a less common or specifically named metabolite. |
| Tetracycline hydrochloride | 6090 |
| Indomethacin | 3715 |
Interactive Data Table Example (Illustrative - based on potential data types, actual data for this compound's analytical results would be needed):
This table is illustrative and would contain actual experimental data if available in the search results for this compound analyzed by these methods.
| Analytical Technique | Application | Example Data Point (Illustrative) | Unit (Illustrative) |
| HPLC | Quantification | 98.5 | % Purity |
| GC-MS | Impurity Identification | Impurity A detected | - |
| ¹H NMR | Structural Confirmation | Characteristic peaks observed | ppm |
| UV-Vis | Concentration Determination | 0.543 | Absorbance |
| MS | Molecular Weight | 538.3 | Da |
Microfluidic and Miniaturized Analytical Platforms for Research
Microfluidic and miniaturized analytical platforms represent an evolving area in analytical chemistry with potential applications in various research fields, including pharmaceutical analysis. Miniaturization has been a long-term trend in analytical instrumentation, driven by the perceived benefits of faster, easier, less costly, and more convenient analyses, as well as the need for microscale, massively parallel assays in areas like drug discovery nih.gov.
Microfluidic devices, often referred to as "Lab-on-a-Chip" systems, integrate multiple analytical operations onto a single chip, typically using microchannels to manipulate small fluid volumes nih.govresearchgate.net. These platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and potential for automation and portability nih.govmdpi.com. Various analytical techniques, including mass spectrometry and electrophoresis, have been successfully implemented on microchips nih.gov.
Microfluidic paper-based analytical devices (µPADs) are a specific type of microfluidic platform that offers advantages such as low cost, disposability, and ease of use mdpi.com. These devices have shown promise in various analytical applications, including medical diagnosis and high-throughput screening mdpi.com. Research has explored µPADs for detecting multiple analytes in biological samples like serum, blood, and urine mdpi.com. Microfluidic platforms can also be designed for high-throughput testing, such as drug screening platforms that utilize drug-concentration gradients mdpi.com.
Miniaturized analytical methods are being developed to address challenges in analyzing biomass-restricted samples, such as those encountered in non-invasive sampling studies universiteitleiden.nl. Techniques like micro-flow liquid chromatography-mass spectrometry (micro-flow LC-MS) and sheathless capillary electrophoresis-mass spectrometry (CE-MS) are being established and validated for analyzing small sample volumes universiteitleiden.nl. These miniaturized methods can offer improved detection sensitivity and method robustness universiteitleiden.nl.
While the search results highlight the general advancements and applications of microfluidic and miniaturized analytical platforms in research, including potential relevance to pharmaceutical analysis and the study of biological samples, no specific information was found regarding the direct application of these platforms specifically for this compound research. However, the principles of miniaturization and microfluidics could potentially be explored for developing high-throughput screening methods, analyzing limited sample volumes, or integrating multiple analytical steps for this compound analysis in future research.
Future Directions and Emerging Research Avenues for Nafiverine
Integration of Omics Technologies in Nafiverine Research
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensive biological analysis. Integrating these technologies into this compound research could provide valuable insights into its effects at a molecular level. For instance, transcriptomics and proteomics could help identify specific genes and proteins whose expression or activity is modulated by this compound, potentially revealing downstream pathways affected by its antispasmodic action. nuvisan.com Metabolomics could help in understanding how this compound is metabolized and how it affects endogenous metabolic pathways. researchgate.net
The application of multi-omics analysis, which integrates data from several omics layers, can provide a more holistic view of the biological systems and how this compound interacts with them. This approach has been shown to be valuable in identifying biomarkers and understanding drug responses in other therapeutic areas, such as inflammatory bowel disease. nih.gov Applying such integrated omics approaches could help identify predictive biomarkers for this compound's efficacy or potential off-target effects, contributing to a more personalized approach to antispasmodic therapy in the future.
Application of Artificial Intelligence and Machine Learning in Drug Design
For this compound research, AI and ML could be utilized in several ways:
Virtual Screening: AI models can rapidly screen large libraries of compounds to identify those with structural similarities to this compound or predicted activity against relevant biological targets. medchemexpress.comgubra.dknews-medical.net
De Novo Design: Generative AI models can design entirely new molecular structures with desired properties, potentially leading to the discovery of novel antispasmodic agents with improved efficacy or pharmacokinetic profiles. mdpi.comdrugpatentwatch.comsoftserveinc.com
Mechanism of Action Elucidation: ML algorithms can analyze biological data from in vitro or in vivo studies to infer the complex mechanisms by which this compound exerts its effects.
Target Identification: AI can assist in identifying and prioritizing potential novel biological targets for antispasmodic activity by analyzing genomic and proteomic data related to smooth muscle function and related pathways. gubra.dkdrugpatentwatch.com
The integration of AI and ML into this compound research could significantly expedite the lead optimization process and reduce the time and cost associated with traditional drug discovery methods. mednexus.orgnews-medical.net
Exploration of Novel Biological Targets for Antispasmodic Activity
While the precise mechanism of action of this compound is not widely available in detail, research into antispasmodic agents often focuses on targets involved in smooth muscle contraction and relaxation. ontosight.aitandfonline.com Future research on this compound could involve exploring novel biological targets beyond those traditionally associated with antispasmodic activity.
Potential avenues for exploring novel targets include:
G Protein-Coupled Receptors (GPCRs): GPCRs are a diverse family of receptors involved in numerous physiological processes, including smooth muscle function. nih.gov Identifying specific GPCRs modulated by this compound could reveal new therapeutic targets. Some orphan GPCRs are being explored as potential novel targets for conditions involving smooth muscle activity. nih.gov
Ion Channels: Ion channels play a critical role in regulating smooth muscle tone. Investigating the interaction of this compound with different types of ion channels could uncover novel mechanisms of action and potential targets.
Neurotransmitter Systems: Modulating neurotransmitter systems, such as purinergic, opioid, or serotonin (B10506) systems, can influence gastrointestinal motility and smooth muscle activity. tandfonline.com Further research could explore if this compound interacts with these systems or identifies novel targets within them.
Pathways Involved in Inflammation and Neuromodulation: Given the complex nature of conditions involving smooth muscle dysfunction, such as Irritable Bowel Syndrome (IBS), exploring targets related to neuroinflammation and the gut-brain axis could be relevant. tandfonline.comresearchgate.net
Identifying novel, selective targets could lead to the development of this compound analogs or combination therapies with improved efficacy and reduced off-target effects. tandfonline.comnih.gov
Development of Advanced In Vitro Models for Compound Screening
Traditional in vitro models for screening antispasmodic compounds often involve isolated tissue preparations. slideshare.netfrontiersin.orgnih.govslideshare.net While valuable, these models may not fully recapitulate the complexity of human physiology. Future research on this compound could benefit from the development and application of advanced in vitro models.
Advanced in vitro models that could be utilized include:
Organoids: Three-dimensional organoid cultures derived from human induced pluripotent stem cells (iPSCs) can mimic the structure and function of specific organs, such as the intestine. mdpi.com These models could provide a more physiologically relevant platform for screening this compound and understanding its effects on smooth muscle tissue. mdpi.com
Organ-on-a-Chip Systems: These microfluidic devices engineered to simulate the environment and function of human organs offer a higher level of complexity and can even integrate multiple organs to study systemic effects. mdpi.com An organ-on-a-chip system mimicking the gastrointestinal tract could be valuable for assessing this compound's effects on motility and potential interactions with other biological systems. mdpi.com
Humanized Systems: While not strictly in vitro, the development of humanized animal models or in vitro systems incorporating human cells or tissues can provide more translational data compared to traditional animal models. frontiersin.orgmdpi.com
These advanced in vitro models offer advantages such as higher throughput potential, reduced reliance on animal testing, and greater relevance to human physiology, which can lead to more predictive screening outcomes for this compound and related compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
